

# An In-depth Technical Guide to o-Nitroanisole: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of o-Nitroanisole (1-methoxy-2-nitrobenzene). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and key chemical insights.

# **General and Safety Information**

o-Nitroanisole is an organic compound with the formula CH<sub>3</sub>OC<sub>6</sub>H<sub>4</sub>NO<sub>2</sub>.[1] It presents as a colorless to light yellow or reddish liquid.[2][3][4] This compound is a critical intermediate in the synthesis of other chemicals, particularly in the dye and pharmaceutical industries.[2][5] Due to its chemical nature, it is important to handle o-Nitroanisole with care. It is considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and mucous membranes.[2][6] High concentrations may lead to methemoglobinemia.[7] The National Toxicology Program has classified o-Nitroanisole as a substance that is reasonably anticipated to be a human carcinogen.[3][4]

# **Physical Properties**

The physical characteristics of o-Nitroanisole are well-documented, making it a predictable reagent in various experimental settings. It is generally insoluble in water but soluble in organic solvents like ethanol and ether.[2][3]



Table 1: Key Physical Properties of o-Nitroanisole

Property	Value	Source(s)
Molecular Formula	С7Н7NО3	[2][5][8]
Molecular Weight	153.14 g/mol	[3][5][6]
Appearance	Colorless to light yellow liquid	[1][2][3]
Melting Point	9-12 °C (48.9 - 53.6 °F)	[2][5][6]
Boiling Point	273 - 277 °C (523 - 531 °F) at 760 mmHg	[2][6][9]
Density	1.254 g/mL at 20-25 °C	[1][2][9]
Vapor Pressure	1 mmHg at 127 °F (52.8 °C)	[6]
3.6 × 10 <sup>-3</sup> mmHg at 25 °C	[8][9]	
Vapor Density	5.29 (Air = 1)	[4][8]
Refractive Index	n20/D 1.561 - 1.562	[2][3][10]
Flash Point	>230 °F (>110 °C)	[2][6]
Water Solubility	<1 mg/mL at 75°F; Insoluble	[2][3][6]
1.690 g/L at 30 °C	[9]	
Log K_ow_ (Octanol/Water Partition Coeff.)	1.73	[9]

# **Chemical Properties and Reactivity**

o-Nitroanisole's chemical behavior is primarily dictated by the nitro and methoxy groups on the benzene ring. It is stable under normal conditions but can react vigorously under specific circumstances.[2][8] It is incompatible with strong oxidizing agents.[2]

A key reaction is the reduction of the nitro group to an amine, which forms o-anisidine. This reaction is fundamental to its primary use as a precursor for dyes.[1]



#### Notable Reactions:

- Reduction to o-Anisidine: The nitro group can be reduced to an amino group, yielding oanisidine, a vital precursor in the synthesis of azo dyes.[1]
- Reactivity with Strong Bases/Reducing Agents: It reacts explosively with a mixture of sodium hydroxide and zinc.[6][8]
- Catalytic Hydrogenation: Catalytic hydrogenation in the presence of a nickel catalyst can be explosive.[4]

# **Experimental Protocols**Synthesis of o-Nitroanisole

The industrial synthesis of o-Nitroanisole is typically achieved via the methoxylation of o-nitrochlorobenzene.[1][2]

Methodology: Williamson Ether Synthesis

This protocol is based on the method described in patent CN101643419A.[11]

- Charging the Reactor: A stainless steel autoclave is charged with 100g of o-Nitrochlorobenzene, 250ml of methanol, and 32g of sodium hydroxide.[11]
- Reaction Conditions: The autoclave is sealed, and the pressure is controlled at 0.1–1 MPa.
   The temperature is maintained between 30–60 °C.[11]
- Reaction Time: The reaction mixture is held under these conditions for 3–5 hours.[11]
- Incubation: Following the initial reaction, the mixture is incubated for 10 hours at a temperature of 80–100 °C.[11]
- Work-up:
  - The resulting filtrate is allowed to separate into layers.[11]
  - The organic layer is washed with 100ml of methanol.[11]







- The final product, o-Nitroanisole, is obtained after distillation.[11]
- The solvent can be recovered for reuse.[11]
- Analysis: The product purity can be determined using liquid-phase chromatographic analysis, with expected molar yields around 95%.[11]



### Workflow for o-Nitroanisole Synthesis

# **Reaction Setup** Charge Autoclave: o-Nitrochlorobenzene - Methanol Sodium Hydroxide Seal & Heat Reaction Step 1: Reaction Temp: 30-60 °C Pressure: 0.1-1 MPa Time: 3-5 hours Increase Temp Step 2: Incubation Temp: 80-100 °C Time: 10 hours Cool Down Product Isolation **Phase Separation** Methanol Wash Distillation Final Product

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Pure o-Nitroanisole

Fig 1. Synthesis workflow for o-Nitroanisole.



## **Analytical Methods**

The purity and characterization of o-Nitroanisole are commonly assessed using chromatographic techniques.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of o-Nitroanisole is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used.
   A capillary column appropriate for separating aromatic compounds (e.g., a DB-5ms) is installed.
- · GC Conditions:
  - Injector Temperature: Typically set around 250 °C.
  - Oven Program: An initial temperature of ~70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min up to a final temperature of ~280 °C.
  - Carrier Gas: Helium is used at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: Scanned from m/z 40 to 400.
- Data Analysis: The retention time of the o-Nitroanisole peak is used for identification, and the
  mass spectrum is compared against a library database for confirmation. The fragmentation
  pattern will show characteristic ions for the compound.

# **Spectroscopic Data**

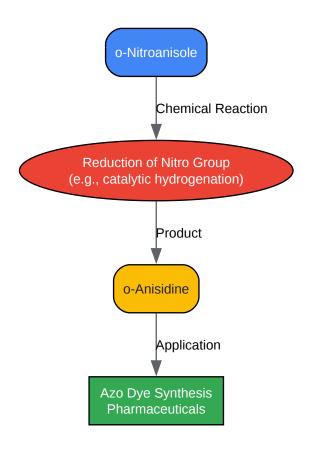
Spectroscopic analysis is crucial for the structural confirmation of o-Nitroanisole.



- ¹H NMR: Proton NMR data is available for o-Nitroanisole, which can be used to confirm the positions of the protons on the aromatic ring and the methoxy group.[12]
- Mass Spectrometry (MS): GC-MS analysis provides a distinct fragmentation pattern for o-Nitroanisole, with the molecular ion peak at m/z 153.[13]
- Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectra are available and can be
  used to identify functional groups, such as the C-O-C stretch of the ether, the Ar-H bonds,
  and the characteristic symmetric and asymmetric stretches of the nitro group.[13]

# **Core Chemical Transformation and Application**

The primary industrial value of o-Nitroanisole stems from its role as a chemical intermediate. Its reduction to o-anisidine is the gateway to a wide range of azo dyes and other specialized organic compounds.



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Fig 2. o-Nitroanisole's primary chemical utility.



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